molecular formula C14H16N2O3 B15189078 (E)-1,2,5,6-Tetrahydro-1-(benzoyloxy)-3-pyridinecarboxaldehyde 3-(O-methyloxime) CAS No. 145071-54-1

(E)-1,2,5,6-Tetrahydro-1-(benzoyloxy)-3-pyridinecarboxaldehyde 3-(O-methyloxime)

Cat. No.: B15189078
CAS No.: 145071-54-1
M. Wt: 260.29 g/mol
InChI Key: SXXUSDSNXCLMGB-XNTDXEJSSA-N
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Description

(E)-1,2,5,6-Tetrahydro-1-(benzoyloxy)-3-pyridinecarboxaldehyde 3-(O-methyloxime) is a complex organic compound with a unique structure that includes a benzoyloxy group, a pyridine ring, and a methyloxime group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,2,5,6-Tetrahydro-1-(benzoyloxy)-3-pyridinecarboxaldehyde 3-(O-methyloxime) typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzoyloxy Group: The benzoyloxy group is introduced through an esterification reaction, where benzoyl chloride reacts with a hydroxyl group on the pyridine ring.

    Formation of the Methyloxime Group: The methyloxime group is formed by reacting the aldehyde group on the pyridine ring with methoxyamine under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1,2,5,6-Tetrahydro-1-(benzoyloxy)-3-pyridinecarboxaldehyde 3-(O-methyloxime) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce pyridinecarbinols.

Scientific Research Applications

(E)-1,2,5,6-Tetrahydro-1-(benzoyloxy)-3-pyridinecarboxaldehyde 3-(O-methyloxime) has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (E)-1,2,5,6-Tetrahydro-1-(benzoyloxy)-3-pyridinecarboxaldehyde 3-(O-methyloxime) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate
  • tert-Butylamine
  • Methyl 4-fluorobenzoate

Uniqueness

(E)-1,2,5,6-Tetrahydro-1-(benzoyloxy)-3-pyridinecarboxaldehyde 3-(O-methyloxime) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique reactivity profile and potential for diverse applications in research and industry.

Properties

CAS No.

145071-54-1

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] benzoate

InChI

InChI=1S/C14H16N2O3/c1-18-15-10-12-6-5-9-16(11-12)19-14(17)13-7-3-2-4-8-13/h2-4,6-8,10H,5,9,11H2,1H3/b15-10+

InChI Key

SXXUSDSNXCLMGB-XNTDXEJSSA-N

Isomeric SMILES

CO/N=C/C1=CCCN(C1)OC(=O)C2=CC=CC=C2

Canonical SMILES

CON=CC1=CCCN(C1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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